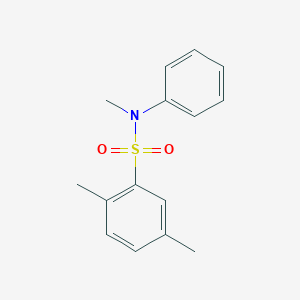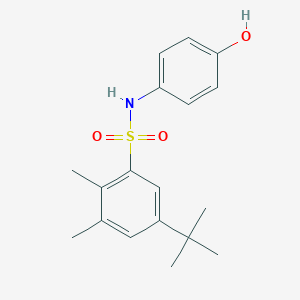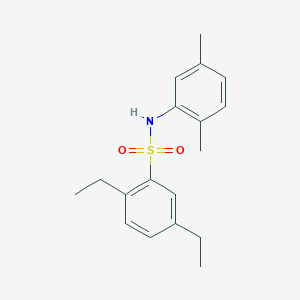
N,2,5-trimethyl-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,5-trimethyl-N-phenylbenzenesulfonamide (TPBS) is a sulfonamide compound that has gained attention in scientific research due to its unique chemical properties and potential applications.
Wirkmechanismus
The mechanism of action of N,2,5-trimethyl-N-phenylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. N,2,5-trimethyl-N-phenylbenzenesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N,2,5-trimethyl-N-phenylbenzenesulfonamide has been shown to have low toxicity and is generally well-tolerated in animal studies. It has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. N,2,5-trimethyl-N-phenylbenzenesulfonamide has also been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,2,5-trimethyl-N-phenylbenzenesulfonamide in lab experiments is its low toxicity and good solubility in a variety of solvents. However, N,2,5-trimethyl-N-phenylbenzenesulfonamide is relatively expensive compared to other sulfonamide compounds, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N,2,5-trimethyl-N-phenylbenzenesulfonamide. One area of interest is the development of N,2,5-trimethyl-N-phenylbenzenesulfonamide derivatives with improved anticancer activity. Another potential direction is the investigation of N,2,5-trimethyl-N-phenylbenzenesulfonamide as a potential treatment for inflammatory diseases. Additionally, the use of N,2,5-trimethyl-N-phenylbenzenesulfonamide as a corrosion inhibitor in industrial applications is an area of ongoing research.
Synthesemethoden
N,2,5-trimethyl-N-phenylbenzenesulfonamide can be synthesized through a simple reaction between 2,5-dimethylbenzenesulfonyl chloride and aniline. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as chloroform or dichloromethane. The resulting product is N,2,5-trimethyl-N-phenylbenzenesulfonamide, which can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N,2,5-trimethyl-N-phenylbenzenesulfonamide has been studied for its potential use as a corrosion inhibitor, as well as its antibacterial and antifungal properties. It has also been investigated for its ability to inhibit the growth of cancer cells. N,2,5-trimethyl-N-phenylbenzenesulfonamide has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
Molekularformel |
C15H17NO2S |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
N,2,5-trimethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-12-9-10-13(2)15(11-12)19(17,18)16(3)14-7-5-4-6-8-14/h4-11H,1-3H3 |
InChI-Schlüssel |
KYUUHMUIFRPYFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281004.png)
![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281006.png)
![Pentyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281009.png)
![Pentyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281010.png)
![Pentyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281013.png)
![Benzyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281014.png)
![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]valine](/img/structure/B281017.png)
![3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid](/img/structure/B281018.png)

![5-tert-butyl-2,3-dimethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B281025.png)
![Methyl 2-[(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B281027.png)
![N-(5-chloro-2-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281028.png)

![N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]glycine](/img/structure/B281031.png)